![molecular formula C15H13Cl2N3O B3037313 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 477858-80-3](/img/structure/B3037313.png)
7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
“7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular formula of “7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine” is C15H13Cl2N3O . Its average mass is 322.189 Da and its monoisotopic mass is 321.043579 Da .Scientific Research Applications
Photocatalysis for Environmental Remediation
7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine: can serve as a promising photocatalyst for environmental cleanup. Researchers have synthesized a mixed metal oxide nanocomposite of CeO₂ and Bi₂O₃, which effectively degrades the endocrine disruptor 2,4-Dichlorophenoxy acetic acid (2,4-D) under visible light irradiation. The material exhibits 91% degradation of 2,4-D herbicide within 780 minutes, making it highly efficient for treating toxic effluents in wastewater .
Anti-Inflammatory Agents
Derivatives of 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine have shown promise as anti-inflammatory agents. Specifically, 2-(2,4-dichlorophenoxy)acetic acid derivatives selectively inhibit the COX-2 enzyme. These compounds could potentially be explored further for their therapeutic applications .
Antiproliferative Activity Against Cancer Cells
A series of 2,4-dichlorophenoxyacetamide-chalcones, derived from the same parent compound, were synthesized and evaluated for their antiproliferative activities. Some of these compounds exhibited moderate-to-good antiproliferative effects against MCF-7 (breast cancer), HT-29 (colorectal cancer), and A549 (lung cancer) cell lines .
Future Directions
Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O/c1-9-7-15-18-6-5-13(20(15)19-9)10(2)21-14-4-3-11(16)8-12(14)17/h3-8,10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEAAZIILUQLQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C(C)OC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101166058 | |
Record name | 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101166058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
477858-80-3 | |
Record name | 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477858-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101166058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.